molecular formula C7H12N4O2 B2699981 N,1-Diethyl-4-nitropyrazol-3-amine CAS No. 1429419-57-7

N,1-Diethyl-4-nitropyrazol-3-amine

Cat. No. B2699981
CAS RN: 1429419-57-7
M. Wt: 184.199
InChI Key: PRQZDWDPGRBHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-Diethyl-4-nitropyrazol-3-amine, also known as DENPA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 214.23 g/mol. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N,1-Diethyl-4-nitropyrazol-3-amine is based on its ability to form stable complexes with metal ions. This property allows N,1-Diethyl-4-nitropyrazol-3-amine to selectively bind to metalloproteins and modulate their activity. The binding of N,1-Diethyl-4-nitropyrazol-3-amine to metal ions can also lead to the formation of reactive oxygen species, which can induce oxidative stress and cell death.
Biochemical and Physiological Effects:
N,1-Diethyl-4-nitropyrazol-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N,1-Diethyl-4-nitropyrazol-3-amine can inhibit the activity of metalloproteins, such as matrix metalloproteinases and carbonic anhydrases. In vivo studies have shown that N,1-Diethyl-4-nitropyrazol-3-amine can induce apoptosis in cancer cells and reduce tumor growth in animal models. Additionally, N,1-Diethyl-4-nitropyrazol-3-amine has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,1-Diethyl-4-nitropyrazol-3-amine in lab experiments is its ability to form stable complexes with metal ions. This property allows N,1-Diethyl-4-nitropyrazol-3-amine to selectively bind to metalloproteins and modulate their activity, which can be useful for studying their function. Additionally, N,1-Diethyl-4-nitropyrazol-3-amine is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, one of the main limitations of using N,1-Diethyl-4-nitropyrazol-3-amine is its potential toxicity. N,1-Diethyl-4-nitropyrazol-3-amine can induce oxidative stress and cell death, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for research on N,1-Diethyl-4-nitropyrazol-3-amine. One area of research is the design of novel metal complexes that exhibit enhanced therapeutic properties. This can be achieved by modifying the structure of N,1-Diethyl-4-nitropyrazol-3-amine to improve its binding affinity and selectivity for metal ions. Another area of research is the development of new methods for the delivery of N,1-Diethyl-4-nitropyrazol-3-amine to target cells and tissues. This can be achieved by incorporating N,1-Diethyl-4-nitropyrazol-3-amine into nanoparticles or liposomes, which can improve its bioavailability and reduce its toxicity. Finally, more research is needed to understand the mechanism of action of N,1-Diethyl-4-nitropyrazol-3-amine and its potential applications in various fields of research.

Synthesis Methods

N,1-Diethyl-4-nitropyrazol-3-amine can be synthesized through a multistep process that involves the reaction of 4-nitropyrazole with diethylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization. The yield of this synthesis method is typically high, and the purity of the product can be easily verified through various analytical techniques.

Scientific Research Applications

N,1-Diethyl-4-nitropyrazol-3-amine has been widely used in scientific research due to its ability to form stable complexes with metal ions. This property has been utilized in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, N,1-Diethyl-4-nitropyrazol-3-amine has been used as a chelating agent to isolate and study metalloproteins. In pharmacology, N,1-Diethyl-4-nitropyrazol-3-amine has been used to design metal-based drugs for the treatment of various diseases. In medicinal chemistry, N,1-Diethyl-4-nitropyrazol-3-amine has been used to synthesize novel metal complexes that exhibit enhanced therapeutic properties.

properties

IUPAC Name

N,1-diethyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-3-8-7-6(11(12)13)5-10(4-2)9-7/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZDWDPGRBHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C=C1[N+](=O)[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-diethyl-4-nitro-1H-pyrazol-3-amine

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